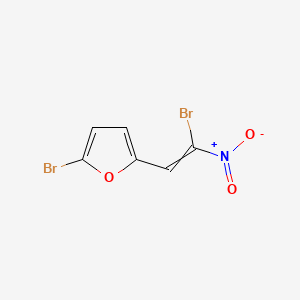

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Description

Structural Context within Heterocyclic Chemistry

The substituents on the furan (B31954) core in this compound significantly modulate its electronic nature and reactivity. The presence of two bromine atoms and a nitroethenyl group, all of which are electron-withdrawing, renders the furan ring electron-deficient. This electronic characteristic is crucial in determining the compound's behavior in various chemical transformations. The bromine atom directly attached to the furan ring at the 5-position is susceptible to displacement through various cross-coupling reactions. The 2-(2-bromo-2-nitroethenyl)furan (B8281548) moiety at the 2-position introduces a vinyl bromide functionality, which also serves as a handle for further synthetic modifications. The nitro group, a strong electron-withdrawing group, further deactivates the double bond towards electrophilic attack and influences the stereochemistry of the ethenyl bridge.

Significance in Contemporary Organic Synthesis

The synthetic utility of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan primarily stems from its role as a building block in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of two distinct C-Br bonds in the molecule allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex, unsymmetrically substituted furan derivatives.

One of the most well-documented applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated that the bromine atom on the furan ring is more reactive towards palladium insertion than the vinylic bromine. This regioselectivity allows for the selective coupling of aryl or heteroaryl groups at the 5-position of the furan ring, while leaving the bromo-nitroethenyl moiety intact for subsequent transformations. researchgate.net This stepwise approach is highly valuable for the modular synthesis of a diverse range of compounds.

The general scheme for the regioselective Suzuki-Miyaura coupling reaction is as follows:

Scheme 1: Regioselective Suzuki-Miyaura coupling of this compound.

While specific studies on the Heck and Sonogashira reactions of this compound are not extensively documented in the readily available literature, the presence of the vinyl bromide functionality suggests its potential as a substrate in these important transformations. The Heck reaction would allow for the introduction of various alkene substituents, while the Sonogashira coupling would enable the formation of a C(sp2)-C(sp) bond, leading to the synthesis of furan-containing enynes.

The ability to introduce diverse functionalities onto the furan scaffold through these palladium-catalyzed reactions underscores the significance of this compound as a versatile intermediate in the synthesis of novel organic materials and potential pharmacophores.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

| Molecular Formula | C₆H₃Br₂NO₃ |

| Molecular Weight | 296.90 g/mol |

| Appearance | Not explicitly reported in reviewed literature |

| Solubility | Not explicitly reported in reviewed literature |

Examples of Regioselective Suzuki-Miyaura Coupling of this compound researchgate.net

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran | 75 |

| 2 | 4-Methylphenylboronic acid | 2-(2-Bromo-2-nitroethenyl)-5-(4-methylphenyl)furan | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2-(2-Bromo-2-nitroethenyl)-5-(4-methoxyphenyl)furan | 85 |

| 4 | 4-Chlorophenylboronic acid | 2-(2-Bromo-2-nitroethenyl)-5-(4-chlorophenyl)furan | 78 |

Reaction Conditions: this compound, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, reflux.

Structure

3D Structure

Properties

CAS No. |

189935-72-6 |

|---|---|

Molecular Formula |

C6H3Br2NO3 |

Molecular Weight |

296.90 g/mol |

IUPAC Name |

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |

InChI Key |

MJPPGVVIDGQOQT-HWKANZROSA-N |

SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

Isomeric SMILES |

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |

Canonical SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

Synonyms |

2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Bromo 5 2 Bromo 2 Nitroethenyl Furan and Its Analogs

Electrophilic and Nucleophilic Reactivity of the Bromo-Nitroethenyl Moiety

The bromo-nitroethenyl group attached to the furan (B31954) ring is a key determinant of the molecule's reactivity, participating in a variety of reactions including condensations, Michael additions, and interactions with nucleophiles and oxidizing agents.

Condensation Reactions with Dicarbonyl Compounds

The synthesis of 2-(2-bromo-2-nitroethenyl)furan (B8281548) itself is a prime example of a condensation reaction. The process involves the reaction of furfural (B47365) with bromonitromethane (B42901). epo.org This reaction is typically catalyzed by a primary amine or its salt in the presence of a base like sodium carbonate. epo.org The mechanism proceeds through the formation of a Schiff base from furfural and the primary amine, which then reacts with bromonitromethane. epo.org

While direct studies on the condensation of 2-bromo-5-(2-bromo-2-nitroethenyl)furan with dicarbonyl compounds are not extensively documented, the reactivity of aldehydes with primary nitro compounds provides insight. These reactions can lead to the formation of isoxazole (B147169) derivatives. rsc.orgrsc.org For instance, various aromatic aldehydes, including furfural, react with nitroethane or 1-nitropropane (B105015) in the presence of a base to yield isoxazoles. rsc.org This suggests that the nitroalkene moiety in this compound could potentially react with dicarbonyl compounds or other activated methylene (B1212753) compounds, leading to more complex heterocyclic structures.

The general mechanism for such base-catalyzed condensations involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile. scirp.org

Table 1: Examples of Condensation Reactions Involving Aldehydes and Nitro Compounds

| Aldehyde | Nitro Compound | Product | Reference |

| Aromatic Aldehydes | Nitroethane | Isoxazole derivatives | rsc.org |

| Furfural | 1-Nitropropane | Isoxazole derivatives | rsc.org |

| Pivalaldehyde | Nitroethane | Isoxazole derivatives | rsc.org |

This table is generated based on analogous reactions to infer the potential reactivity of the target compound.

Michael Addition Reactions

The electron-withdrawing nature of the nitro group in the bromo-nitroethenyl moiety makes the β-carbon of the double bond susceptible to nucleophilic attack in a Michael addition reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

While specific studies on Michael additions involving this compound are limited, the reactivity of analogous nitroalkenes is well-established. researchgate.netresearchgate.net For example, thiophene-containing chalcone (B49325) analogues readily undergo Michael additions with various nucleophiles. researchgate.net The general mechanism involves the conjugate addition of a Michael donor (a nucleophile such as an enolate, amine, or thiol) to the α,β-unsaturated system of the Michael acceptor (the nitroalkene). wikipedia.orgyoutube.com

Table 2: Examples of Michael Donors and Acceptors

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Diethyl malonate | Diethyl fumarate | Substituted succinate | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Substituted propanoate | wikipedia.org |

| 4-Chlorothiophenol | Thiophene-containing chalcones | 1,3-diaryl-3-(arylthio)-1-propanones | researchgate.net |

This table provides examples of typical Michael addition reactions to illustrate the potential of the target compound to act as a Michael acceptor.

Reactions with Nucleophiles

The presence of two bromine atoms in this compound, one on the furan ring and one on the ethenyl side chain, offers multiple sites for nucleophilic attack. The bromine atom on the furan ring is activated towards nucleophilic substitution by the electron-withdrawing nitroethenyl group. This is analogous to the high reactivity of 2-bromo-5-nitrothiophene (B82342) in nucleophilic substitution reactions. organic-chemistry.org

The bromine atom on the vinyl group is also susceptible to nucleophilic substitution. Nucleophilic attack can occur at the carbon bearing the bromine, potentially leading to substitution of the bromide ion. The reaction of 2-bromo-2-methylbutane (B1582447) with methanol, for instance, yields both substitution and elimination products, proceeding through an SN1 mechanism involving a carbocation intermediate. youtube.comchegg.com

Oxidation Reactions

The furan ring is susceptible to oxidation, which can lead to ring-opening. For instance, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts in the presence of oxygen. rsc.orgnih.gov This process is believed to proceed through an endoperoxide intermediate, ultimately forming 1,4-dicarbonyl compounds. rsc.orgnih.gov This suggests that the furan ring in this compound could be similarly oxidized, potentially leading to a variety of degradation or transformation products depending on the reaction conditions and the oxidizing agent used.

Cycloaddition Reactions Involving the Nitroalkene Component

The nitroalkene functionality in this compound can act as a dienophile in cycloaddition reactions, most notably in Diels-Alder reactions.

Diels-Alder Cycloadditions with Furans

The reaction of 2-bromo-2-nitroethenylphosphonates with furan has been shown to proceed via two main pathways: a complete diene synthesis (Diels-Alder reaction) with subsequent aromatization, and an electrophilic substitution at the C2-atom of the furan. pleiades.online This indicates that the bromo-nitroethenyl moiety is a reactive dienophile.

In general, the Diels-Alder reactivity of furans is influenced by substituents. Electron-withdrawing groups on the dienophile, such as the nitro group in the title compound, enhance the reaction rate in normal electron demand Diels-Alder reactions. rsc.org Conversely, electron-withdrawing groups on the furan diene can decrease its reactivity. rsc.org 2-Nitrofurans themselves have been shown to act as efficient dienophiles in reactions with electron-rich dienes.

The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes also demonstrates the utility of substituted nitroalkenes as dienophiles in Diels-Alder reactions, leading to the formation of novel bicyclic compounds. nih.gov These findings support the potential of this compound to participate in Diels-Alder cycloadditions with various dienes, including substituted furans, to generate complex polycyclic structures. mdpi.com

One-step versus Two-step Mechanisms and Zwitterionic Intermediates

The cycloaddition reactions involving nitroalkenes, such as the vinylfuran derivative , can proceed through either a concerted one-step mechanism or a stepwise two-step mechanism. The specific pathway is highly dependent on the nature of the reactants, the solvent polarity, and the substituents present.

In many [3+2] cycloadditions, the mechanism can be influenced by the polarity of the reactants. For instance, reactions between nitrones and nitroethenes have been shown to proceed via a stepwise, zwitterionic mechanism, particularly when substituents can stabilize the resulting ionic intermediates. nih.gov The presence of electron-withdrawing groups, like the nitro group, on the alkene component enhances its electrophilicity, favoring a polar process. scispace.com Computational studies on similar systems, such as the reaction of 1-chloro-1-nitroethene (B13024322) with furan, suggest that a two-step process can be more favorable. This can involve an initial hetero-Diels-Alder reaction followed by a sigmatropic shift. nih.govresearchgate.net

The formation of a zwitterionic intermediate is a key feature of the stepwise pathway. This intermediate arises from the nucleophilic attack of the 1,3-dipole on the electron-poor nitroalkene. Factors that favor a zwitterionic mechanism include polar interactions between the reactants, a polar reaction environment, and substituents that can stabilize the charged centers. nih.gov While concerted [3+2] cycloadditions are known, numerous cases of stepwise reactions proceeding through zwitterionic or diradical intermediates have been documented. nih.gov For example, the reaction between certain C-arylnitrones and perfluoro-2-methylpent-2-ene was explored for a zwitterionic pathway, although DFT calculations ultimately indicated a one-step mechanism in that specific case. nih.gov However, the possibility of zwitterionic intermediates is often considered, especially in reactions involving highly electrophilic alkenes. scispace.commdpi.com

Stereochemical Aspects of Cycloadditions

The stereochemistry of cycloaddition reactions is a critical aspect, often determined by the reaction mechanism. Concerted reactions, such as the Diels-Alder reaction, are typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product. researchgate.net This is governed by the suprafacial or antarafacial approach of the reacting components, which can be predicted by frontier orbital theory. libretexts.org

However, if the reaction proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate, the stereospecificity can be lost. researchgate.netresearchgate.net This is because rotation around single bonds in the acyclic intermediate can occur before the final ring closure, leading to a mixture of stereoisomers. researchgate.net The complete regio- and stereo-selectivity observed in some [3+2] cycloadditions of nitrones with nitropropenes, which lead to spatially crowded products, has been interpreted as evidence for a stepwise mechanism involving a zwitterionic intermediate. mdpi.com In the context of this compound, the stereochemical outcome of its cycloaddition reactions would provide significant insight into the operative mechanism.

[3+2] Annulation Reactions

[3+2] Annulation reactions are a powerful method for the synthesis of five-membered heterocyclic rings and are particularly relevant for nitroalkenes. chim.itresearchgate.net These reactions can proceed through a true concerted [3+2] cycloaddition or a formal stepwise process, often referred to as Michael Initiated Ring Closure (MIRC). researchgate.net The pathway taken depends on the nature of the 1,3-dipole and the nitroalkene.

The nitroethenyl group in this compound makes it a suitable substrate for [3+2] annulations with various 1,3-dipoles like azides, nitrones, and diazo compounds. chim.it A key feature of these reactions is the fate of the nitro group in the resulting cycloadduct. Depending on the reaction conditions and the structure of the reactants, the nitro group can be retained, eliminated as nitrous acid (HNO2), or participate in oxidative processes. chim.itresearchgate.net For instance, in the formation of pyrazoles from bromonitroalkenes and diazo compounds, the elimination of either HBr or HNO2 can be controlled by the reaction medium (basic vs. acidic conditions). researchgate.net This highlights the synthetic versatility of using substituted nitroalkenes like the title compound in [3+2] annulation strategies. chim.itrsc.org

Reactivity of the Furan Ring

The furan ring in this compound possesses its own distinct reactivity, primarily governed by its aromatic character and susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution on the Furan Core

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). pearson.comyoutube.commasterorganicchemistry.comlumenlearning.com It is significantly more reactive than benzene, allowing for substitutions to occur under milder conditions. pearson.comchegg.com The substitution pattern is predominantly at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance involving the lone pair of the oxygen atom. pearson.com

Regioselective Functionalization of the Furan Ring

The presence of a bromine atom on the furan ring allows for regioselective functionalization through cross-coupling reactions. A study on the closely related 2-(2-bromo-2-nitroethenyl)-5-bromofuran demonstrated highly regioselective Suzuki coupling reactions. researchgate.net The reaction with various arylboronic acids occurred exclusively at the C5 position of the furan ring, replacing the bromine atom, while leaving the bromo-nitroethenyl moiety intact. researchgate.net This selective functionalization highlights the differential reactivity of the two C-Br bonds in the molecule, enabling the synthesis of 2-(2-bromo-2-nitroethenyl)-5-arylfurans. researchgate.net

This regioselectivity is a common strategy in furan chemistry, where metal-halogen exchange or directed metallation can be used to introduce substituents at specific positions. iust.ac.irrsc.org For instance, lithiation of furan occurs preferentially at the α-position, and this can be influenced by existing substituents. iust.ac.ir The ability to selectively functionalize the furan core at the C5 position without affecting the reactive nitroalkene side chain is synthetically valuable for creating diverse furan derivatives. researchgate.net

| Reactant | Coupling Partner | Product | Reference |

| 2-(2-bromo-2-nitroethenyl)-5-bromofuran | Arylboronic acid | 2-(2-bromo-2-nitroethenyl)-5-arylfuran | researchgate.net |

Stability of the Furan Ring under Reaction Conditions

The furan ring is known to be sensitive to strong acids and certain oxidizing agents, which can lead to polymerization or ring-opening reactions. iust.ac.ir However, it can be stable under a variety of other reaction conditions. For example, in the context of electrophilic substitution, while furan itself is sensitive, the presence of deactivating groups can moderate its reactivity and improve its stability. iust.ac.ir

Research has shown that the furan ring can remain intact during bromination reactions on other parts of a molecule, provided the conditions are controlled. scispace.comresearchgate.net For instance, a diazepine (B8756704) containing a furan substituent was regioselectively brominated on the diazepine ring without affecting the furan moiety. scispace.comresearchgate.net In the Suzuki coupling of 2-(2-bromo-2-nitroethenyl)-5-bromofuran, the furan ring is stable to the palladium catalyst and basic conditions used in the reaction. researchgate.net The stability of the furan ring in the title compound would be crucial for its use as a building block in more complex syntheses, and the existing literature suggests it can tolerate a range of synthetic transformations, particularly cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in organic synthesis. wikipedia.orgmt.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. mt.comorganic-chemistry.org For a substrate like this compound, which possesses two distinct bromine atoms—one attached to the aromatic furan ring and one to the vinyl group—the Suzuki reaction offers a pathway for selective functionalization. thieme-connect.comresearchgate.net

The catalytic cycle of the Suzuki reaction generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step in the cycle. libretexts.orgresearchgate.net

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the organoboron species by a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

In this compound, the two bromine atoms exhibit different levels of reactivity towards palladium-catalyzed cross-coupling. One bromine atom is attached to the sp²-hybridized carbon of the furan ring (an aryl-like halide), while the other is attached to the sp²-hybridized carbon of the nitroethenyl side chain (a vinylic halide).

Research has demonstrated that the Suzuki reaction on this compound results in a highly regioselective substitution. thieme-connect.comresearchgate.net The initial coupling occurs exclusively at the C-5 position of the furan ring, replacing the bromine atom attached directly to the furan. thieme-connect.comresearchgate.net This selective reactivity indicates that the C(sp²)-Br bond on the furan ring is more susceptible to oxidative addition by the palladium(0) catalyst than the C(sp²)-Br bond on the vinyl side chain. thieme-connect.comresearchgate.net

This differential reactivity is a common feature in palladium-catalyzed cross-couplings of dihalogenated substrates. The relative rate of oxidative addition generally follows the order C-I > C-OTf > C-Br > C-Cl, but for the same halogen, the electronic and steric environment of the carbon atom plays a crucial role. libretexts.orgrsc.org In this case, the electronic properties of the furan ring facilitate the oxidative addition at that site over the vinyl bromide, which is influenced by the electron-withdrawing nitro group.

The differential reactivity of the two bromine atoms enables a sequential functionalization strategy. After the first Suzuki coupling selectively modifies the furan ring, the remaining vinyl bromide on the side chain can be targeted in a second, separate Suzuki reaction. thieme-connect.comresearchgate.net

This two-step approach allows for the controlled and stepwise introduction of two different aryl groups onto the furan scaffold. The general strategy is as follows:

First Suzuki Coupling : this compound is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). This yields a 2-(2-bromo-2-nitroethenyl)-5-arylfuran intermediate. thieme-connect.comresearchgate.net

Second Suzuki Coupling : The isolated intermediate is then subjected to a second Suzuki coupling with a different arylboronic acid to functionalize the alkenyl moiety, producing the final 2-(2-arylethenyl)-5-arylfuran product. thieme-connect.comresearchgate.net

This sequential method provides a powerful tool for synthesizing complex, unsymmetrically substituted 2,5-diarylfurans, which are significant structural motifs in various natural products and pharmacologically relevant compounds. thieme-connect.comresearchgate.net

The table below summarizes the results of the first regioselective Suzuki coupling reaction between this compound and various arylboronic acids. researchgate.net

| Arylboronic Acid (ArB(OH)₂) Ar Group | Solvent | Yield (%) |

|---|---|---|

| Phenyl | Toluene | 90 |

| 4-Hydroxyphenyl | 1,4-Dioxane | 83 |

| 4-Methoxyphenyl | 1,4-Dioxane | 69 |

| 3,5-Dimethylphenyl | Toluene | 93 |

| 4-Ethoxyphenyl | 1,4-Dioxane | 67 |

| 1-Naphthyl | Toluene | 75 |

| 3,4,5-Trimethoxyphenyl | 1,4-Dioxane | 77 |

| 2-Thienyl | 1,4-Dioxane | 87 |

General Mechanistic Principles in Organic Transformations

The reactivity and selectivity observed in the transformations of this compound are governed by fundamental principles of organic chemistry, including electronic and steric factors, and the nature of reaction intermediates.

Electronic and steric effects are paramount in dictating the outcome of chemical reactions, including the Suzuki coupling. rsc.orgnih.gov

Electronic Effects : The distribution of electron density in a molecule influences its reactivity. In Suzuki couplings, electron-rich phosphine (B1218219) ligands on the palladium catalyst can increase the rate of oxidative addition. youtube.com Conversely, electron-withdrawing groups on the aryl halide can also facilitate this step. For arylboronic acids, electron-rich substituents generally lead to good product yields, while electron-withdrawing groups can slow the transmetalation step and lower the yield. mdpi.com The higher reactivity of the C5-Br bond on the furan ring compared to the vinyl bromide is primarily an electronic effect, dictated by the specific electronic environment of each C-Br bond.

Steric Effects : The physical bulk of substituents near a reaction center can hinder the approach of reagents, slowing down or preventing a reaction. semanticscholar.org In Suzuki-Miyaura couplings, bulky ligands on the palladium catalyst can be beneficial, facilitating the reductive elimination step and preventing catalyst deactivation. rsc.org However, significant steric hindrance on either the organohalide or the organoboron partner can decrease reaction rates. nih.govsemanticscholar.org For instance, ortho-substituted arylboronic acids may show slightly lower yields compared to their para- or meta-substituted counterparts due to steric hindrance. semanticscholar.org

The interplay of these factors is complex and can be finely tuned by changing ligands, solvents, and other reaction conditions to control the reaction pathway and achieve the desired stereochemical and regiochemical outcome. rsc.orgnih.gov

Pd(II) Transmetalation Intermediate (R¹-Pd(II)-R²) : Generated after the organic group (R²) from the boronic acid replaces the halide (X) on the palladium center. The formation of this intermediate is facilitated by the base, which forms a more nucleophilic "ate" complex with the boronic acid. wikipedia.org

Advanced Spectroscopic and Computational Characterization in Mechanistic Studies

Spectroscopic Techniques for Elucidating Reaction Pathways and Structures

Spectroscopy serves as the cornerstone for the structural identification and dynamic monitoring of chemical compounds. For a molecule with the structural complexity of 2-Bromo-5-(2-bromo-2-nitroethenyl)furan, a multi-technique approach is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise connectivity and stereochemistry of organic compounds. For this compound, ¹H and ¹³C NMR are critical for confirming the substitution pattern on the furan (B31954) ring and, most importantly, for assigning the stereochemistry of the bromo-nitroethenyl group.

The geometry of the double bond (E or Z isomer) can be unequivocally determined by the coupling constant (J-value) between vicinal protons. However, in this specific compound, the vinylic proton is adjacent to a carbon bearing a bromine and a nitro group, leaving it without a proton coupling partner across the double bond. In such cases, stereochemistry is often assigned using Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments detect through-space interactions between protons, allowing for the determination of their relative spatial proximity and thus the stereochemical arrangement. wordpress.com For related vinyl compounds, the difference in coupling constants is a key diagnostic tool; trans-couplings typically exhibit larger J-values (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com

Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method, often paired with DFT, can predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the complete assignment of complex spectra. globalresearchonline.net

Table 1: Representative ¹H NMR Coupling Constants for Stereoisomer Determination

| Isomer Configuration | Typical Vicinal Coupling Constant (J) |

|---|---|

| trans (E) | 11 - 18 Hz |

| cis (Z) | 6 - 14 Hz |

Note: This table presents typical values for vinyl protons used for stereochemical assignment. magritek.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying functional groups and monitoring the progress of a chemical reaction. clairet.co.uk

IR spectroscopy is particularly useful for identifying the key functional moieties within this compound. The nitro group (NO₂) exhibits strong and characteristic asymmetric and symmetric stretching vibrations. The carbon-carbon double bond of the ethenyl linker and the vibrations of the furan ring also produce distinct signals in the IR spectrum. researchgate.net The presence and transformation of these groups during a reaction can be tracked in real-time by monitoring changes in the corresponding peak intensities. clairet.co.uk

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 - 1500 |

| Nitro (R-NO₂) | Symmetric Stretch | ~1360 - 1300 |

| Alkene (C=C) | Stretch | ~1650 - 1600 |

| Furan Ring | C=C Stretch | ~1510, ~1470 |

| Furan Ring | C-H Bending (out-of-plane) | ~780 |

Note: These are typical frequency ranges for the specified functional groups based on spectroscopic studies of furan and nitro compounds. researchgate.netwikipedia.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system, which includes the furan ring, the ethenyl bridge, and the nitro group, is expected to result in strong absorption in the UV region. According to theoretical studies on furan derivatives, this absorption corresponds to a π→π* transition. globalresearchonline.net This property is highly valuable for reaction monitoring, as changes in the conjugation system upon reaction will lead to a shift in the absorption maximum (λ_max), allowing for quantitative analysis of reaction kinetics.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Such an analysis would confirm the stereochemistry of the double bond and reveal the planarity of the molecule. Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as halogen bonding (C-Br···O or C-Br···Br) or π-π stacking between furan rings, which can influence the compound's physical properties and solid-state reactivity. rsc.org

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides a powerful lens for interpreting experimental results and predicting chemical reactivity where experimental data is unavailable.

Density Functional Theory (DFT) has become a central tool in modern chemistry for investigating reaction mechanisms. wiley-vch.de By calculating the potential energy surface of a reaction, DFT can be used to locate and characterize the structures and energies of reactants, products, transition states, and any intermediates. researchgate.netdiva-portal.org

For reactions involving this compound, such as cycloadditions or nucleophilic aromatic substitutions, DFT calculations can distinguish between different possible pathways (e.g., concerted vs. stepwise). nih.govpku.edu.cn For example, in a potential [3+2] cycloaddition reaction, DFT can be used to model the transition state, determining whether the process is synchronous or asynchronous. nih.gov This level of detail is crucial for a fundamental understanding of the factors controlling the reaction's outcome and for designing more efficient synthetic routes.

Beyond mechanistic studies of single reactions, computational models are increasingly used to predict reaction outcomes and regioselectivity for entire classes of compounds. rsc.org The furan ring in the target molecule can undergo various reactions, such as electrophilic substitution, and the positions of the existing substituents will direct incoming reagents to specific sites.

Modern approaches combine quantum mechanical descriptors, often derived from DFT, with machine learning algorithms to create powerful predictive tools. mit.eduresearchgate.netrsc.org These models are trained on large datasets of known reactions and can learn the complex interplay of steric and electronic factors that govern regioselectivity. For a molecule like this compound, such models could predict the most likely site of, for instance, nitration or halogenation on the furan ring, accelerating the discovery of new synthetic pathways without exhaustive experimental screening. mit.eduresearchgate.net

Computational Studies of Zwitterionic Intermediates in Polar Cycloadditions

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of polar cycloaddition reactions involving highly activated dienophiles such as this compound. These studies are crucial for understanding the potential involvement of transient species like zwitterionic intermediates, which are often difficult to detect experimentally. The primary focus of such computational work is to distinguish between a concerted, one-step mechanism and a stepwise, two-step mechanism where a zwitterionic intermediate is formed.

Research into the polar [3+2] cycloaddition reactions between nitrones, for example, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone, and various (Z)-2-EWG-1-bromo-1-nitroethenes (where EWG is an electron-withdrawing group) provides significant insight into this mechanistic dichotomy. researchgate.net DFT calculations have shown that the reaction pathway is highly sensitive to the polarity of the solvent environment. researchgate.net

In weakly polar solvents, computational models indicate that the cycloaddition tends to proceed through a one-step mechanism. researchgate.net However, in a more polar environment, the calculations often favor a stepwise mechanism that proceeds via the formation of a distinct zwitterionic intermediate. researchgate.net The stabilization of the charge separation in the zwitterion by the polar solvent is the key factor driving this mechanistic shift. The presence of strong electron-withdrawing nitro groups and bromine atoms on the ethenyl fragment of this compound enhances the electrophilic character of the double bond, making it susceptible to nucleophilic attack and promoting the charge separation necessary for a zwitterionic pathway.

Detailed exploration of the potential energy surface allows for the localization of transition states and intermediates. For a stepwise reaction, two transition states are identified: one leading to the zwitterionic intermediate and a second one for the subsequent ring-closure to the final cycloadduct. The calculated energy barriers for these steps compared to the single transition state of a concerted reaction determine the most probable pathway.

Calculated Energetic Profile Comparison

The table below illustrates a representative comparison of calculated activation energies (ΔG‡) for the concerted versus stepwise cycloaddition of a nitrone with a generic bromo-nitroethenyl furan derivative, demonstrating the influence of solvent polarity.

| Reaction Pathway | Solvent (Dielectric Constant, ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Mechanism Favored |

|---|---|---|---|

| Concerted (One-Step) | Toluene (ε = 2.4) | 21.5 | Yes |

| Stepwise (via Zwitterion) | Toluene (ε = 2.4) | TS1 (Intermediate Formation): 24.8 | No |

| TS2 (Ring Closure): 8.2 | |||

| Concerted (One-Step) | Acetonitrile (ε = 37.5) | 23.1 | No |

| Stepwise (via Zwitterion) | Acetonitrile (ε = 37.5) | TS1 (Intermediate Formation): 19.7 | Yes |

| TS2 (Ring Closure): 5.4 |

Note: The data presented are representative values based on computational studies of analogous systems to illustrate the mechanistic principles.

Conceptual DFT Reactivity Indices

Conceptual DFT also provides reactivity indices that help predict the polar nature of the reaction, which is a prerequisite for a zwitterionic mechanism. High electrophilicity (ω) index values for the nitroalkene and high nucleophilicity (N) index values for the reaction partner (e.g., a nitrone) suggest a strong polar character and a greater likelihood of a stepwise process.

| Reactant | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| This compound | -5.1 | 4.8 | 2.71 | 1.9 |

| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | -3.2 | 5.1 | 1.01 | 3.8 |

Note: Values are representative for the compound classes and are calculated at a typical DFT level of theory.

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

2-Bromo-5-(2-bromo-2-nitroethenyl)furan serves as a foundational component for the synthesis of intricate heterocyclic structures, particularly substituted furans. The presence of two bromine atoms at different positions on the furan (B31954) ring and the vinyl group allows for selective and sequential reactions, leading to the construction of di- and tri-substituted furan derivatives. These complex furans are significant as they form the core of many natural products.

A key strategy in utilizing this building block is the regioselective palladium(0)-catalyzed Suzuki coupling reaction. Research has demonstrated that the bromine atom on the furan ring is more susceptible to coupling reactions than the bromine on the alkenyl moiety. This chemoselectivity allows for a controlled, stepwise introduction of different aryl groups, leading to the formation of 2-(2-arylethenyl)-5-arylfurans. researchgate.net This method provides a direct route to unsymmetrically substituted furans, which are often challenging to synthesize through other methods.

Intermediate in the Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of molecules with established biological activity. Notably, this compound is recognized for its broad-spectrum antibacterial and antifungal properties. researchgate.net It is the active pharmaceutical ingredient in a topical medication used in Cuba for the treatment of skin infections. researchgate.net

The synthesis of this bioactive molecule, also known as Furvina, is accomplished through the reaction of 5-bromo-2-furaldehyde (B32451) with bromonitromethane (B42901). researchgate.net The biological activity of this class of compounds is attributed to the bromo(nitro)methyl unit. researchgate.net This highlights the role of this compound not just as a synthetic precursor, but as a molecule with inherent therapeutic potential that can be further explored and modified.

Precursor for Further Functionalization and Derivatization

The differential reactivity of the two bromine atoms in this compound makes it an excellent precursor for a variety of functionalization and derivatization reactions. The initial, regioselective Suzuki coupling at the furan ring leaves the vinylic bromine intact for subsequent transformations. researchgate.net

This remaining alkenyl bromine can then undergo a second Suzuki coupling reaction, allowing for the introduction of a different aryl group. This sequential functionalization provides a powerful tool for creating a diverse library of complex, multi-substituted furans from a single starting material. researchgate.net The reaction conditions for these coupling reactions are well-defined, typically involving a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate.

Below is a summary of the sequential Suzuki coupling reactions for the functionalization of this compound:

| Step | Reactant | Coupling Partner | Product |

| 1 | This compound | Arylboronic acid | 2-(2-Bromo-2-nitroethenyl)-5-arylfuran |

| 2 | 2-(2-Bromo-2-nitroethenyl)-5-arylfuran | Different Arylboronic acid | 2-(2-Aryl-2-nitroethenyl)-5-arylfuran |

Development of Novel Synthetic Methodologies

The unique reactivity profile of this compound has facilitated the development of novel synthetic methodologies for the construction of complex organic molecules. The regioselective palladium-catalyzed cross-coupling reactions represent a significant advancement in furan chemistry. researchgate.net

This methodology allows for a programmed and efficient synthesis of unsymmetrically substituted 2,5-diarylfurans with a 2-arylethenyl substituent. The ability to control the sequence of bond formation by exploiting the different reactivities of the C-Br bonds is a key innovation. This approach provides a more strategic and flexible route to these complex structures compared to traditional methods. researchgate.net The reaction proceeds without E/Z-isomerization of the double bond, ensuring stereochemical control in the final products. researchgate.net

The following table outlines the key aspects of the novel synthetic methodology developed using this compound:

| Methodological Aspect | Description |

| Strategy | Sequential, regioselective palladium(0)-catalyzed Suzuki coupling. |

| Key Feature | Exploitation of the differential reactivity of the two bromine atoms. |

| Initial Reaction Site | Bromine atom on the furan ring. |

| Subsequent Reaction Site | Bromine atom on the alkenyl group. |

| Outcome | Controlled synthesis of unsymmetrically substituted 2-(2-arylethenyl)-5-arylfurans. |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(2-bromo-2-nitroethenyl)furan, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves halogenation and nitrovinyl group introduction. Key steps:

- Halogenation : Use brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-substitution .

- Nitroethenyl Formation : Employ nitroalkene precursors in Wittig or Michael addition reactions. Catalysts like palladium or copper can enhance regioselectivity .

- Yield Optimization : Monitor temperature (20–60°C), solvent polarity (e.g., DCM or THF), and stoichiometry. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine and nitroethenyl groups (e.g., deshielded vinyl protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms nitroethenyl geometry (bond angles ~120° for sp² hybridization) .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺ ~352.8 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How do electronic effects of the nitroethenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the vinyl position. This facilitates:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids (yields >70% in toluene/EtOH) .

- Nucleophilic Attack : Amines or thiols target the β-position of the nitroethenyl group. Kinetic studies (UV-Vis monitoring) show pseudo-first-order kinetics .

- Controlled Reactivity : Steric hindrance from bromine substituents may slow reactions; DFT calculations predict activation barriers .

Q. How can conflicting reports on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity Differences : HPLC analysis (C18 column, acetonitrile/water gradient) detects impurities >1% that may inhibit enzymes non-specifically .

- Assay Conditions : Adjust pH (6.5–7.5 for enzyme studies) and reduce DMSO concentration (<1% to avoid denaturation) .

- Target Specificity : Surface plasmon resonance (SPR) screens for off-target binding; compare IC₅₀ values across isoforms .

Q. What strategies mitigate decomposition during storage, and how is stability quantified?

- Methodological Answer :

- Storage : Argon-atmosphere vials at –20°C prevent nitro group reduction. Desiccants (silica gel) limit hydrolysis .

- Stability Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., denitro derivatives) identified via fragmentation patterns .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s role in multi-step synthesis?

- Methodological Answer :

- Retrosynthetic Planning : Use the compound as a dienophile in Diels-Alder reactions (e.g., with furan dienes). Track regiochemistry via NOE NMR .

- Kinetic Profiling : Employ stopped-flow spectroscopy to measure intermediate formation rates (e.g., nitroso intermediates) .

- Table: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Higher yields |

| Solvent Polarity | Low (e.g., toluene) | Controls regioselectivity |

| Catalyst Loading | 5 mol% Pd | Reduces side products |

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cytochrome P450). Grid boxes centered on active sites (20 ų) .

- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Correlate nitroethenyl substituent electronegativity with IC₅₀ (R² >0.85 validates predictive power) .

Contradiction Resolution

Q. Why do some studies report nitroethenyl group instability under basic conditions, while others do not?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.